(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” is represented by the formula C7H4ClFNO4S. The molecular weight of this compound is 253.64 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” are not fully detailed in the search results. The molecular weight of this compound is 253.64 .Scientific Research Applications
Enantioselective Synthesis
- Organocatalytic Reactions : This compound is used in organocatalytic, highly enantioselective additions to α,β-unsaturated aldehydes, yielding fluorinated derivatives with excellent enantioselectivities (Kamlar et al., 2010).
Asymmetric Conjugate Addition
- Chalcone Catalysis : It facilitates asymmetric conjugate additions to chalcones, catalyzed by binaphthyl-derived organocatalysts. This is significant in the development of chiral organofluorine compounds, which have important biochemical and medicinal applications (Moon & Kim, 2012).
Spectroscopic and Structural Studies
- Complex Formation : This compound is studied for its ability to form complexes with other chemical entities, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene, contributing to understanding its structural and spectroscopic properties (Binkowska et al., 2001).
Fluoromethyl Pronucleophile
- Stereoselective Michael Addition : It acts as a fluoromethyl pronucleophile in stereoselective Michael addition to chalcones, providing insights into reaction mechanisms and stereoselectivity (Prakash et al., 2009).
Catalysis and Synthesis
- Regioselective Allylic Alkylation : Research has shown its use in highly regio- and enantioselective allylic alkylations, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds (Liu et al., 2009).
Electrophilic Addition
- Nucleophilic Fluoromethylation : It is used in the nucleophilic fluoromethylation of alkyl and benzyl halides, offering a methodology for the synthesis of alpha-substituted fluoroalkane derivatives (Prakash et al., 2009).
Vinyl Fluoride Synthesis
- Horner-Wittig Reaction : This compound is involved in reactions like the Horner-Wittig reaction with aldehydes and ketones, providing a route to vinyl fluorides (McCarthy et al., 1990).
Mechanism of Action
The mechanism of action of “(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” is not detailed in the search results. It is known to be used as a reagent for protecting groups and sulfonylating agents in synthetic chemistry.
Safety and Hazards
“(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has a UN number of 3261 and is classified as a class 8 hazard . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310 .
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYRWKYGWITMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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